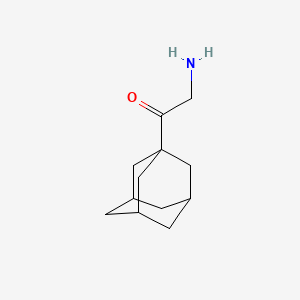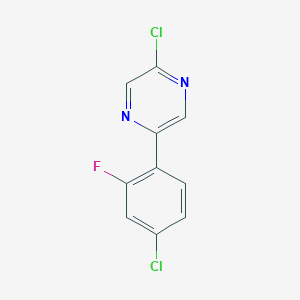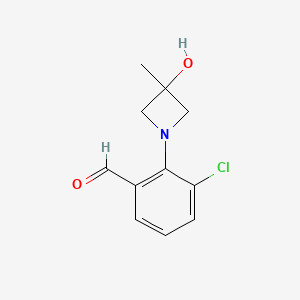
3-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . This method allows for the effective synthesis of substituted benzaldehydes.
Chemical Reactions Analysis
3-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organometallic reagents, aluminum hemiaminals, and other nucleophilic agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in advanced research and development projects due to its high purity and unique molecular structure . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and interactions with biological targets .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use . Further research is needed to fully elucidate the detailed mechanism of action.
Comparison with Similar Compounds
3-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde can be compared with other similar compounds, such as N-substituted-3-chloro-2-azetidinone derivatives . These compounds share some structural similarities but differ in their specific functional groups and applications. The unique combination of the chloro, hydroxy, and azetidinyl groups in this compound sets it apart from other related compounds.
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
3-chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12ClNO2/c1-11(15)6-13(7-11)10-8(5-14)3-2-4-9(10)12/h2-5,15H,6-7H2,1H3 |
InChI Key |
WZICXSREDXDYRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=C(C=CC=C2Cl)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


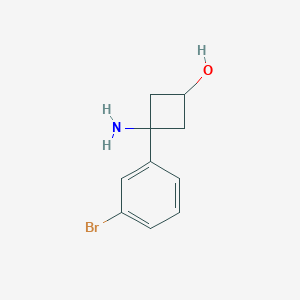
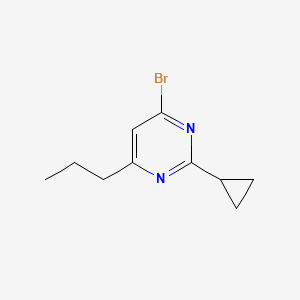
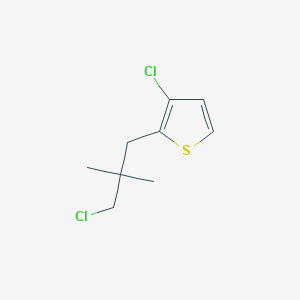
![Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate](/img/structure/B13170526.png)

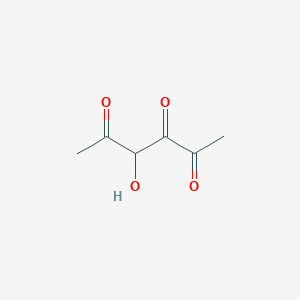
![2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13170546.png)
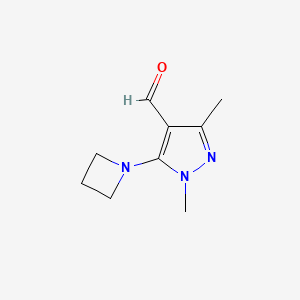

![3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13170559.png)


